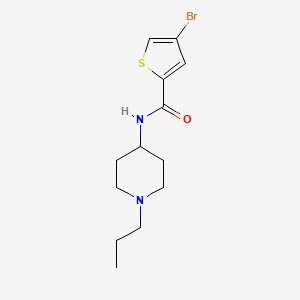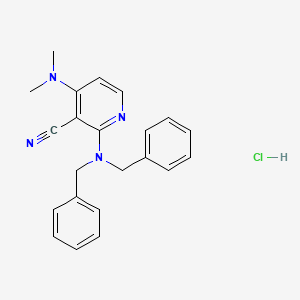![molecular formula C14H20FNO5 B5091669 N-[2-(2-fluorophenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5091669.png)
N-[2-(2-fluorophenoxy)ethyl]-1-butanamine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-fluorophenoxy)ethyl]-1-butanamine oxalate, also known as FPEB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in neuroscience. FPEB is a selective agonist for the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that plays a critical role in regulating synaptic plasticity and neuronal excitability. In
作用機序
N-[2-(2-fluorophenoxy)ethyl]-1-butanamine oxalate acts as a selective agonist for mGluR5, which is a G protein-coupled receptor that is widely expressed in the brain. Upon binding to mGluR5, this compound induces a conformational change that activates downstream signaling pathways, including the phospholipase C (PLC) and protein kinase C (PKC) pathways. These pathways lead to the activation of intracellular signaling cascades that ultimately result in changes in synaptic plasticity and neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to enhance LTP in the hippocampus and prefrontal cortex, which are brain regions that are critical for learning and memory. This compound has also been shown to increase the release of dopamine in the nucleus accumbens, a brain region that is involved in reward processing and drug addiction. Additionally, this compound has been shown to have anxiolytic and antidepressant-like effects in animal models.
実験室実験の利点と制限
N-[2-(2-fluorophenoxy)ethyl]-1-butanamine oxalate is a selective agonist for mGluR5, which makes it a valuable tool for studying the role of this receptor in synaptic plasticity and neuronal excitability. However, this compound has some limitations for lab experiments. For example, this compound has a relatively short half-life in vivo, which can limit its effectiveness in some experiments. Additionally, this compound can have off-target effects on other receptors, which can complicate data interpretation.
将来の方向性
There are several future directions for research on N-[2-(2-fluorophenoxy)ethyl]-1-butanamine oxalate. One area of interest is the development of more potent and selective mGluR5 agonists that can be used to study the role of this receptor in neuropsychiatric disorders. Another area of interest is the development of mGluR5 antagonists that can be used to treat disorders such as drug addiction and depression. Additionally, there is a need for more research on the long-term effects of this compound on synaptic plasticity and neuronal excitability.
合成法
The synthesis of N-[2-(2-fluorophenoxy)ethyl]-1-butanamine oxalate involves a multistep process that begins with the reaction between 2-fluorophenol and 2-bromoethylamine hydrobromide to form 2-(2-fluorophenoxy)ethylamine. This intermediate is then reacted with butyraldehyde in the presence of sodium triacetoxyborohydride to yield N-[2-(2-fluorophenoxy)ethyl]-1-butanamine. The final step involves the formation of the oxalate salt of this compound through the reaction between this compound and oxalic acid.
科学的研究の応用
N-[2-(2-fluorophenoxy)ethyl]-1-butanamine oxalate has been widely used in scientific research as a tool to study the role of mGluR5 in synaptic plasticity and neuronal excitability. This compound has been shown to enhance long-term potentiation (LTP), a process that underlies learning and memory, in the hippocampus and prefrontal cortex. Additionally, this compound has been used to investigate the role of mGluR5 in drug addiction, depression, anxiety, and other neuropsychiatric disorders.
特性
IUPAC Name |
N-[2-(2-fluorophenoxy)ethyl]butan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO.C2H2O4/c1-2-3-8-14-9-10-15-12-7-5-4-6-11(12)13;3-1(4)2(5)6/h4-7,14H,2-3,8-10H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWURNMWUKMPBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOC1=CC=CC=C1F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N'-1,2-ethanediylbis[N-(2-methylphenyl)acetamide]](/img/structure/B5091596.png)



![2-chloro-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5091636.png)
![5-{3-chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5091645.png)
![2-({[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5091658.png)

![3-methyl-4-nitro-5-(2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}vinyl)isoxazole](/img/structure/B5091664.png)
![1-[5-(5-methyl-2-furyl)-1,2,4-triazin-3-yl]-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5091667.png)
![N-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B5091677.png)
![N-(3-{[4-nitro-2-(trifluoromethyl)phenyl]amino}propyl)benzenesulfonamide](/img/structure/B5091681.png)
![methyl [(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate](/img/structure/B5091684.png)
![3-methoxy-4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B5091687.png)